An In-depth Technical Guide to (3S)-3-amino-4-methoxy-4-oxobutanoic Acid
An In-depth Technical Guide to (3S)-3-amino-4-methoxy-4-oxobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-3-amino-4-methoxy-4-oxobutanoic acid, also known as L-aspartic acid α-methyl ester, is a derivative of the non-essential amino acid L-aspartic acid. This guide provides a comprehensive overview of its structure, properties, synthesis, and characterization. It is intended to serve as a technical resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, offering detailed experimental protocols and summarizing key data for practical application. While its specific biological role is an area of ongoing investigation, its relationship to L-aspartic acid, a key excitatory neurotransmitter, suggests potential applications in neuroscience and as a building block in the synthesis of novel therapeutics.
Structure and Properties
(3S)-3-amino-4-methoxy-4-oxobutanoic acid is the alpha-methyl ester of L-aspartic acid. The introduction of a methyl group to the alpha-carboxyl group modifies the polarity and reactivity of the molecule compared to its parent amino acid.
Chemical Structure
The structure of (3S)-3-amino-4-methoxy-4-oxobutanoic acid is characterized by a chiral center at the alpha-carbon, an amino group, a methoxycarbonyl group, and a carboxylic acid group.
IUPAC Name: (3S)-3-amino-4-methoxy-4-oxobutanoic acid[1] Synonyms: L-Aspartic acid 1-methyl ester, H-Asp-OMe, L-Aspartic acid α-methyl ester[1] CAS Number: 17812-32-7[1] Molecular Formula: C₅H₉NO₄[1] Molecular Weight: 147.13 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Weight | 147.13 g/mol | --INVALID-LINK-- |
| XLogP3 | -3.5 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
| Exact Mass | 147.053158 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 147.053158 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 89.6 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 10 | --INVALID-LINK-- |
| Complexity | 145 | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of (3S)-3-amino-4-methoxy-4-oxobutanoic acid.
Synthesis
A common and effective method for the synthesis of (3S)-3-amino-4-methoxy-4-oxobutanoic acid hydrochloride is the Fischer esterification of L-aspartic acid using methanol in the presence of a catalyst such as thionyl chloride or trimethylchlorosilane.
Protocol: Synthesis of (3S)-3-amino-4-methoxy-4-oxobutanoic acid hydrochloride
Materials:
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L-Aspartic acid
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Anhydrous Methanol
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Thionyl chloride (SOCl₂)
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Diethyl ether
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Reflux condenser
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Drying tube (e.g., with calcium chloride)
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Rotary evaporator
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Büchner funnel and filter paper
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-aspartic acid (1 equivalent) in anhydrous methanol. The volume of methanol should be sufficient to create a stirrable slurry.
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Cooling: Cool the flask in an ice bath to 0 °C.
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Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the cooled suspension. This step is exothermic and should be performed with caution in a well-ventilated fume hood.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, equip the flask with a reflux condenser and a drying tube and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
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Purification: To the resulting residue, add diethyl ether to precipitate the product as a white solid (the hydrochloride salt).
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials or byproducts.
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Drying: Dry the product under vacuum to obtain (3S)-3-amino-4-methoxy-4-oxobutanoic acid hydrochloride.
Logical Workflow for Synthesis
Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound.
Protocol: 1H and 13C NMR Spectroscopy
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Sample Preparation: Dissolve a small amount of the synthesized (3S)-3-amino-4-methoxy-4-oxobutanoic acid hydrochloride in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.
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1H NMR Analysis: Acquire the 1H NMR spectrum. The expected signals would include a singlet for the methyl ester protons, a multiplet for the alpha-proton, and two multiplets for the diastereotopic beta-protons.
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13C NMR Analysis: Acquire the 13C NMR spectrum. The expected signals would correspond to the carbonyl carbons of the ester and carboxylic acid, the alpha-carbon, the beta-carbon, and the methyl carbon of the ester.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or a mixture of water and acetonitrile, often with a small amount of formic acid to promote ionization.
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Analysis: Infuse the sample into the ESI-MS instrument. In positive ion mode, the expected [M+H]⁺ ion would be observed at an m/z corresponding to the molecular weight of the free base plus a proton.
2.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy
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Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
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Analysis: Acquire the IR spectrum. Key characteristic peaks would include a broad O-H stretch from the carboxylic acid, N-H stretching from the amine, a C=O stretch from the ester, and another C=O stretch from the carboxylic acid.
Biological Properties and Potential Applications
(3S)-3-amino-4-methoxy-4-oxobutanoic acid is a derivative of L-aspartic acid, a non-essential amino acid that plays a crucial role as an excitatory neurotransmitter in the central nervous system. The biological activities of the alpha-methyl ester derivative are not as extensively studied as the parent compound. However, its structural similarity suggests potential interactions with biological systems that recognize L-aspartic acid.
Role in Signaling Pathways
Amino acids are known to be key regulators of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central controller of cell growth, proliferation, and metabolism. While the specific role of (3S)-3-amino-4-methoxy-4-oxobutanoic acid in this pathway has not been elucidated, it is plausible that, like other amino acids, it could contribute to the activation of mTORC1. This activation is a complex process involving the transport of amino acids into the lysosome and their subsequent sensing by the mTORC1 complex.
Generalized Amino Acid Signaling to mTORC1
